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Compound of Interest

2,4-Dichloro-5-thiazolecarboxylic
Compound Name: d
aci

cat. No.: B1313551

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dichloro-5-thiazolecarboxylic acid, a key intermediate in the synthesis of various
pharmaceutical and agrochemical compounds.[1] While experimental spectra for this specific
compound are not readily available in the public domain, this document compiles predicted
data and expected spectral characteristics based on its chemical structure and analysis of
similar compounds. The information is presented to aid researchers in the identification and
characterization of this molecule.

Chemical Structure and Properties

e |[UPAC Name: 2,4-dichloro-1,3-thiazole-5-carboxylic acid

CAS Number: 62019-56-1

Molecular Formula: CaHCI2NO2S[2][3]

Molecular Weight: 198.03 g/mol [3]

Monoisotopic Mass: 196.9105 Da[2]

Spectroscopic Data Summary
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The following tables summarize the expected and predicted spectroscopic data for 2,4-
Dichloro-5-thiazolecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The structure of 2,4-Dichloro-5-thiazolecarboxylic acid lacks any hydrogen atoms
attached to carbon. Therefore, the only expected proton signal would be from the carboxylic
acid group. This signal is typically broad and its chemical shift is highly dependent on the
solvent and concentration.

Predicted *H NMR Data

Chemical Shift (&) ppm Description

~10-13 (s, 1H, -COOH)

13C NMR: The molecule has four distinct carbon atoms, which should result in four signals in
the 13C NMR spectrum. The chemical shifts can be estimated based on the electronic
environment of each carbon.

Predicted 3C NMR Data

Chemical Shift () ppm Assignment
~160-170 C=0 (Carboxylic acid)
~150-160 Cc2-Cl

~140-150 C4-Cl

~120-130 C5-COOH

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid
and the chlorinated thiazole ring.
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Predicted IR Absorption Bands

Wavenumber (cm~1)

Vibrational Mode

2500-3300 (broad)

O-H stretch (Carboxylic acid dimer)

1680-1710 C=0 stretch (Carboxylic acid)
1400-1440 C-O-H bend

1210-1320 C-O stretch

~1550 C=N stretch (Thiazole ring)
700-800 C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry data can be predicted based on the molecular formula. The molecular ion

peak ([M]*) is expected at m/z corresponding to the isotopic masses of the constituent atoms.

Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]*, [M+2]*,

and [M+4]* in an approximate ratio of 9:6:1 is anticipated.

Predicted Mass Spectrometry Data

m/z lon

~197/199/201 [M]* (Molecular ion)
~180/182/184 [M-OH]*
~152/154/156 [M-COOH]*

Note: The m/z values are approximated to the nearest integer for the most abundant isotopes

(35Cl).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

discussed.
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Dichloro-5-thiazolecarboxylic
acid in a suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for 1H).

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the compound with dry potassium bromide (KBr) and press it into a thin,
transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the
neat solid.

» Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a typical range of 4000-400 cm™1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional group vibrations.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC).

 lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).
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+ Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like 2,4-Dichloro-

5-thiazolecarboxylic acid can be visualized as follows:
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Caption: General workflow for the spectroscopic analysis of 2,4-Dichloro-5-thiazolecarboxylic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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